molecular formula C17H11Cl2NO2 B463039 N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 59192-05-1

N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B463039
CAS No.: 59192-05-1
M. Wt: 332.2g/mol
InChI Key: XRSZVNFMWDURBA-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a dichlorophenyl group, which contribute to its diverse reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 2-naphthalenecarboxylic acid with 2,5-dichloroaniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-3-hydroxy-
  • 2-Naphthalenecarboxamide, N-(2,4-dichlorophenyl)-3-hydroxy-
  • 2-Naphthalenecarboxamide, N-(2,6-dichlorophenyl)-3-hydroxy-

Uniqueness

N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

59192-05-1

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H11Cl2NO2/c18-12-5-6-14(19)15(9-12)20-17(22)13-7-10-3-1-2-4-11(10)8-16(13)21/h1-9,21H,(H,20,22)

InChI Key

XRSZVNFMWDURBA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O

59192-05-1

Origin of Product

United States

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